N,N-diallyl-4-hydroxytryptamine
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Overview
Description
4-Hydroxy-N,N-diallyltryptamine, commonly referred to as 4-hydroxy DALT, is a synthetic tryptamine derivative. Tryptamines are a class of compounds that share a core structure with the neurotransmitter serotonin. 4-Hydroxy DALT is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy DALT typically involves the following steps:
Starting Material: The synthesis begins with the preparation of N,N-diallyltryptamine (DALT).
Hydroxylation: The hydroxylation of DALT at the 4-position is achieved using specific reagents and conditions.
Industrial Production Methods
Industrial production of 4-hydroxy DALT may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy DALT undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming DALT.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-N,N-diallyltryptamine.
Reduction: Formation of N,N-diallyltryptamine.
Substitution: Formation of various substituted tryptamines depending on the reagent used.
Scientific Research Applications
4-Hydroxy DALT has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of tryptamines and their derivatives.
Biology: Investigated for its effects on serotonin receptors and potential as a psychoactive agent.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-hydroxy DALT involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in perception, mood, and cognition. The compound may also interact with other serotonin receptors, monoamine transporters, and trace amine-associated receptors, modulating its overall effects .
Comparison with Similar Compounds
Similar Compounds
Psilocin (4-hydroxy-N,N-dimethyltryptamine): A naturally occurring tryptamine found in psychedelic mushrooms.
4-Acetoxy-N,N-diallyltryptamine (4-AcO-DALT): A synthetic analog of 4-hydroxy DALT with an acetoxy group at the 4-position.
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): Another synthetic tryptamine with a methoxy group at the 5-position
Uniqueness
4-Hydroxy DALT is unique due to its specific hydroxylation at the 4-position, which influences its pharmacological properties and receptor binding affinities. This structural modification distinguishes it from other tryptamines and contributes to its unique psychoactive effects .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-[2-[bis(prop-2-enyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C16H20N2O/c1-3-9-18(10-4-2)11-8-13-12-17-14-6-5-7-15(19)16(13)14/h3-7,12,17,19H,1-2,8-11H2 |
InChI Key |
JVIWQWJXRKVJTA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CNC2=C1C(=CC=C2)O)CC=C |
Origin of Product |
United States |
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